3,3-Piperidinediethanol chemical structure and characterization

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Compound of Interest

Compound Name: 3,3-Piperidinediethanol

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An In-Depth Technical Guide to 3,3-Piperidinediethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **3,3-Piperidinediethanol** is a sparsely documented compound. As such, the experimental protocols and characterization data presented herein are hypothetical and based on established principles of organic chemistry and data from analogous structures. This guide is intended to provide a foundational understanding and a theoretical framework for future research.

Chemical Structure and Identification

3,3-Piperidinediethanol is a piperidine derivative characterized by the presence of two ethanol substituents attached to the third carbon of the piperidine ring.

Chemical Structure:

Table 1: Chemical Identifiers



Identifier	Value	Source
IUPAC Name	2,2'-(Piperidin-3,3- diyl)diethanol	N/A
CAS Number	873433-30-8	[1]
Molecular Formula	C9H19NO2	N/A
Molecular Weight	173.25 g/mol	N/A
SMILES	OCCC1(CCO)CCCNC1	[1]

Hypothetical Synthesis Protocol

The synthesis of **3,3-Piperidinediethanol** can be envisioned through a multi-step process starting from a suitable piperidine precursor. A plausible route involves the dialkylation of a protected **3,3-piperidinedicarboxylate** derivative followed by reduction.

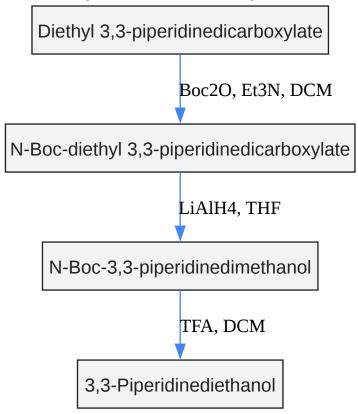
2.1 Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway involves the protection of the piperidine nitrogen, followed by the reduction of the ester groups at the 3-position to the corresponding diol.

Workflow of the Proposed Synthesis:



Hypothetical Synthesis of 3,3-Piperidinediethanol



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Caption: Hypothetical synthesis of **3,3-Piperidinediethanol**.

2.2 Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of Diethyl 3,3-piperidinedicarboxylate

- To a solution of diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq).
- The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portionwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched with water, and the organic layer is separated.



- The aqueous layer is extracted with DCM (2 x 10 mL/mmol).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-diethyl 3,3-piperidinedicarboxylate.

Step 2: Reduction of the Di-ester

- A solution of N-Boc-diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dry tetrahydrofuran (THF, 15 mL/mmol) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in dry THF at 0 °C.
- The reaction mixture is then heated to reflux for 4 hours.
- After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
- The resulting mixture is stirred for 1 hour, and the solid is filtered off and washed with THF.
- The filtrate is concentrated under reduced pressure to give N-Boc-3,3-piperidinedimethanol.

Step 3: Deprotection of the Piperidine Nitrogen

- To a solution of N-Boc-3,3-piperidinedimethanol (1.0 eq) in DCM (10 mL/mmol) is added trifluoroacetic acid (TFA, 5 eq) at 0 °C.
- The reaction mixture is stirred at room temperature for 2 hours.
- The solvent and excess TFA are removed under reduced pressure.
- The residue is dissolved in water and basified with 2M NaOH to pH > 10.
- The aqueous solution is extracted with DCM (3 x 15 mL/mmol).
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3,3-Piperidinediethanol.

Predicted Physicochemical and Spectroscopic Data



Due to the lack of experimental data, the following properties are predicted based on computational models.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Boiling Point	~280-300 °C at 760 mmHg
Melting Point	~50-60 °C
LogP	~ -0.5
pKa (most basic)	~10.5 (amine)

3.1 Predicted Spectroscopic Characterization

- 1H NMR (Predicted, CDCl3, 400 MHz):
 - δ ~3.7-3.8 ppm (t, 4H): -CH₂-OH protons.
 - \circ δ ~2.8-3.0 ppm (m, 4H): Protons on carbons adjacent to the nitrogen (C2 and C6).
 - \circ δ ~1.8-2.0 ppm (br s, 1H): -NH proton.
 - δ ~1.6-1.8 ppm (m, 4H): -CH₂-CH₂-OH protons.
 - \circ δ ~1.4-1.6 ppm (m, 2H): Protons on C5.
 - δ ~1.2-1.4 ppm (m, 2H): Protons on C4.
- ¹³C NMR (Predicted, CDCl₃, 100 MHz):
 - δ ~60-62 ppm: -CH₂-OH carbons.
 - \circ δ ~48-50 ppm: C2 and C6 carbons.
 - δ ~40-42 ppm: Quaternary C3 carbon.
 - δ ~35-37 ppm: -CH₂-CH₂-OH carbons.

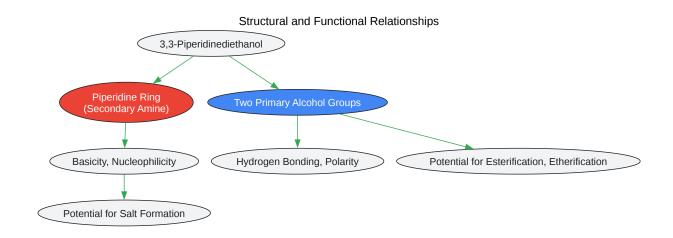


- \circ δ ~25-27 ppm: C5 carbon.
- δ ~22-24 ppm: C4 carbon.
- IR (Predicted, cm⁻¹):
 - ~3300-3400 (broad): O-H and N-H stretching.
 - ~2850-2950: C-H stretching.
 - ~1450: C-H bending.
 - ~1050: C-O stretching.
- Mass Spectrometry (Predicted, ESI+):
 - o m/z: 174.1494 [M+H]+.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical's structure and its key functional groups, which dictate its chemical properties and potential applications.





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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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